
Aniline;carbonyl dichloride;formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline, carbonyl dichloride, and formaldehyde are three distinct chemical compounds that can interact to form various products. Aniline is an aromatic amine with the formula (C_6H_5NH_2), carbonyl dichloride (also known as phosgene) has the formula (COCl_2), and formaldehyde is the simplest aldehyde with the formula (CH_2O). These compounds are significant in organic chemistry and industrial applications due to their reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Aniline: Aniline is typically synthesized by the reduction of nitrobenzene using iron and hydrochloric acid or by catalytic hydrogenation.
Carbonyl Dichloride: Carbonyl dichloride is produced industrially by the reaction of carbon monoxide and chlorine gas in the presence of a catalyst such as activated carbon.
Formaldehyde: Formaldehyde is produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.
Industrial Production Methods
Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene.
Carbonyl Dichloride: Carbonyl dichloride is produced on a large scale by the reaction of carbon monoxide and chlorine gas.
Formaldehyde: Formaldehyde is produced industrially by the oxidation of methanol in the presence of metal catalysts.
化学反应分析
Types of Reactions
Aniline: Undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. It also reacts with aldehydes and ketones to form Schiff bases.
Carbonyl Dichloride: Reacts with amines to form ureas and carbamates, and with alcohols to form carbonates.
Formaldehyde: Participates in addition reactions with nucleophiles, such as the formation of hemiacetals and acetals with alcohols.
Common Reagents and Conditions
Aniline: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Carbonyl Dichloride: Reacts with amines and alcohols under mild conditions to form various derivatives.
Formaldehyde: Reacts with amines, alcohols, and other nucleophiles under acidic or basic conditions.
Major Products Formed
Aniline: Forms nitroaniline, bromoaniline, and sulfanilic acid.
Carbonyl Dichloride: Forms ureas, carbamates, and carbonates.
Formaldehyde: Forms hemiacetals, acetals, and Schiff bases.
科学研究应用
Chemistry
Aniline: Used as a precursor in the synthesis of dyes, pharmaceuticals, and polymers.
Carbonyl Dichloride: Used in the production of polyurethanes and polycarbonates.
Formaldehyde: Used in the production of resins, plastics, and as a disinfectant.
Biology and Medicine
Aniline: Used in the synthesis of drugs and as an intermediate in the production of various pharmaceuticals.
Carbonyl Dichloride: Limited use due to its toxicity, but it is used in the synthesis of certain pharmaceuticals.
Formaldehyde: Used as a tissue fixative and disinfectant in medical laboratories.
Industry
Aniline: Used in the production of rubber processing chemicals, herbicides, and dyes.
Carbonyl Dichloride: Used in the production of isocyanates for polyurethane foams.
Formaldehyde: Used in the production of adhesives, resins, and as a preservative.
作用机制
Aniline: Acts as a nucleophile in electrophilic aromatic substitution reactions, forming various substituted anilines.
Carbonyl Dichloride: Acts as an acylating agent, reacting with nucleophiles to form ureas, carbamates, and carbonates.
Formaldehyde: Acts as an electrophile in addition reactions, forming hemiacetals, acetals, and Schiff bases.
相似化合物的比较
Aniline: Similar compounds include toluidine and xylidine, which are also aromatic amines but differ in the position and number of methyl groups.
Carbonyl Dichloride: Similar compounds include thiophosgene and oxalyl chloride, which are also acyl chlorides but differ in their reactivity and applications.
Formaldehyde: Similar compounds include acetaldehyde and benzaldehyde, which are also aldehydes but differ in their carbon chain length and aromaticity.
Conclusion
Aniline, carbonyl dichloride, and formaldehyde are versatile compounds with significant applications in chemistry, biology, medicine, and industry. Their unique reactivity and ability to form various derivatives make them valuable in scientific research and industrial processes.
属性
CAS 编号 |
32055-14-4 |
|---|---|
分子式 |
C8H9Cl2NO2 |
分子量 |
222.07 g/mol |
IUPAC 名称 |
aniline;carbonyl dichloride;formaldehyde |
InChI |
InChI=1S/C6H7N.CCl2O.CH2O/c7-6-4-2-1-3-5-6;2-1(3)4;1-2/h1-5H,7H2;;1H2 |
InChI 键 |
BBTBDWHKOCOVAQ-UHFFFAOYSA-N |
规范 SMILES |
C=O.C1=CC=C(C=C1)N.C(=O)(Cl)Cl |
相关CAS编号 |
32055-14-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


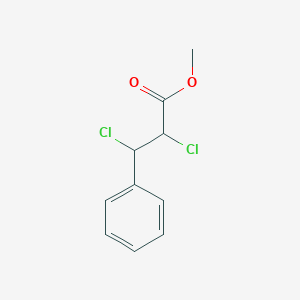
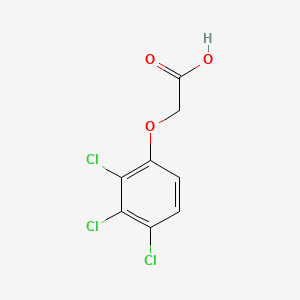
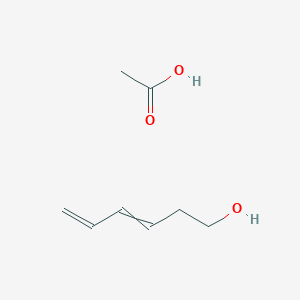
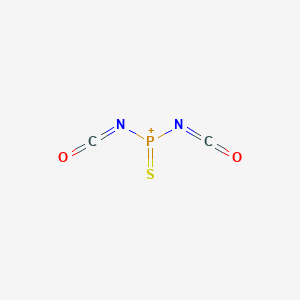
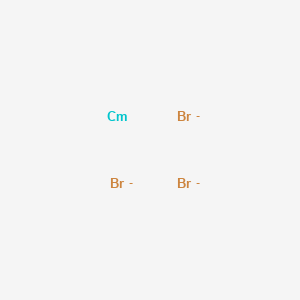
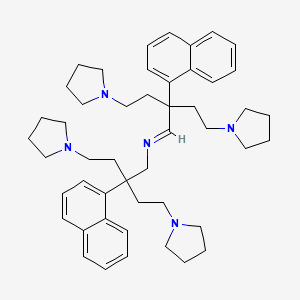
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
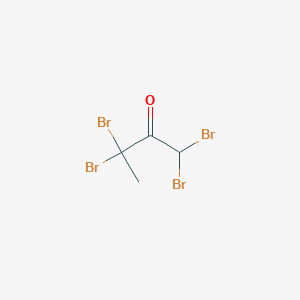
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
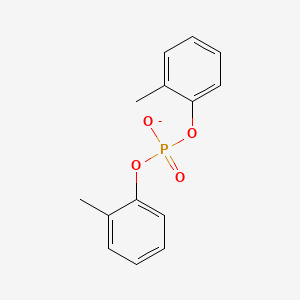
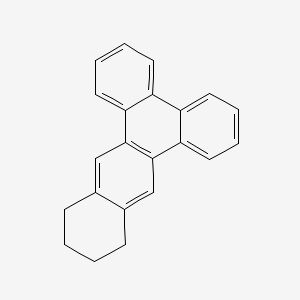
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

